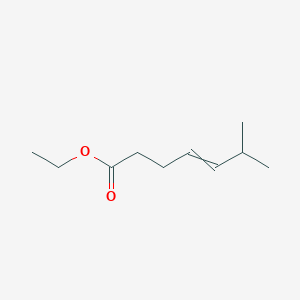
Ethyl 6-methylhept-4-enoate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Ethyl 6-methylhept-4-enoate is an organic compound belonging to the class of enoate esters. It is characterized by the presence of an ethyl ester group attached to a 6-methylhept-4-enoic acid backbone. This compound is notable for its α,β-unsaturated carboxylic ester structure, which features a conjugated double bond at the α,β position .
準備方法
Synthetic Routes and Reaction Conditions
Ethyl 6-methylhept-4-enoate can be synthesized through various organic reactions. One common method involves the esterification of 6-methylhept-4-enoic acid with ethanol in the presence of an acid catalyst such as sulfuric acid. The reaction typically proceeds under reflux conditions to ensure complete conversion of the acid to the ester.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of solid acid catalysts in a packed bed reactor can facilitate the esterification reaction, allowing for large-scale production of the compound.
化学反応の分析
Types of Reactions
Ethyl 6-methylhept-4-enoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: The α,β-unsaturated ester can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Nucleophiles like Grignard reagents (RMgX) or organolithium compounds (RLi) can be employed.
Major Products
Oxidation: Produces carboxylic acids or ketones.
Reduction: Yields alcohols.
Substitution: Forms various substituted products depending on the nucleophile used.
科学的研究の応用
Ethyl 6-methylhept-4-enoate has diverse applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activities and interactions with enzymes.
Medicine: Explored for its potential therapeutic properties and as a precursor in drug synthesis.
Industry: Utilized in the production of fragrances, flavors, and other fine chemicals.
作用機序
The mechanism of action of ethyl 6-methylhept-4-enoate involves its interaction with molecular targets through its α,β-unsaturated ester moiety. This structure allows the compound to participate in Michael addition reactions, where nucleophiles add to the β-carbon of the conjugated system. These interactions can modulate various biochemical pathways and enzyme activities .
類似化合物との比較
Ethyl 6-methylhept-4-enoate can be compared with other similar enoate esters, such as:
Ethyl 6-heptenoate: Lacks the methyl group at the 6-position, resulting in different reactivity and properties.
Ethyl 6,6-dimethylhept-4-enoate: Contains an additional methyl group, which can influence its steric and electronic properties.
These comparisons highlight the unique structural features of this compound and its distinct chemical behavior.
特性
CAS番号 |
112604-90-7 |
|---|---|
分子式 |
C10H18O2 |
分子量 |
170.25 g/mol |
IUPAC名 |
ethyl 6-methylhept-4-enoate |
InChI |
InChI=1S/C10H18O2/c1-4-12-10(11)8-6-5-7-9(2)3/h5,7,9H,4,6,8H2,1-3H3 |
InChIキー |
JZCOOEMEVYKIMT-UHFFFAOYSA-N |
正規SMILES |
CCOC(=O)CCC=CC(C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


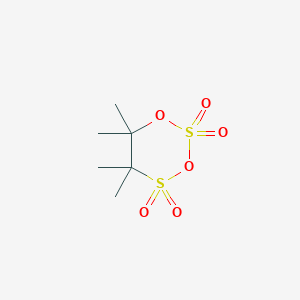
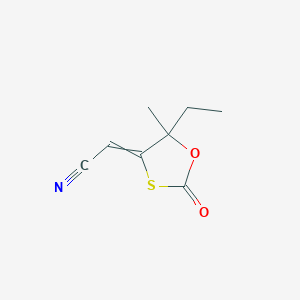



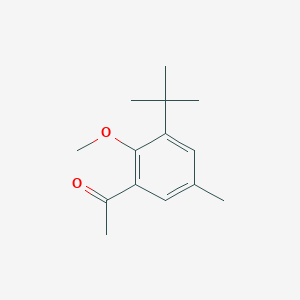

![2-[2,4-Bis(2-methylbutan-2-yl)phenoxy]propanoyl chloride](/img/structure/B14293253.png)
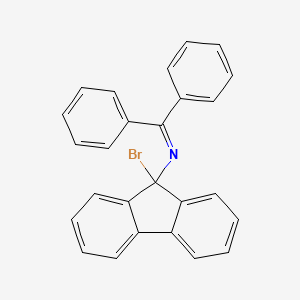
![1-Butanamine, 4-[(trimethylsilyl)oxy]-](/img/structure/B14293260.png)




